molecular formula C9H11N3O2 B1482157 1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid CAS No. 2092804-77-6

1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Cat. No.: B1482157
CAS No.: 2092804-77-6
M. Wt: 193.2 g/mol
InChI Key: LKWTWKHOHSHPOH-UHFFFAOYSA-N
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Description

1-Ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-b]pyrazole core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. The unique structure of this compound allows it to interact with biological targets, making it a valuable candidate for drug development and other scientific research.

Preparation Methods

The synthesis of 1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid with suitable reagents can lead to the formation of the desired imidazo[1,2-b]pyrazole scaffold . The reaction conditions typically involve the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields .

Chemical Reactions Analysis

1-Ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazo[1,2-b]pyrazole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield carboxylic acid derivatives, while reduction of the carboxylic acid group can produce alcohols .

Scientific Research Applications

Anticancer Properties

Research indicates that 1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid exhibits significant anticancer activity. Its mechanism of action involves:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. For instance, studies indicate that it triggers mitochondrial depolarization and activates caspase pathways in leukemia cells.
  • Differentiation of Myeloid Cells : It promotes differentiation in immature myeloid cells, which is crucial for restoring antitumor immunity. This property is particularly significant in the context of immunotherapy for cancer treatment.

Immunomodulatory Effects

The compound's ability to modulate immune responses makes it a candidate for further research in immunotherapy:

  • Enhancement of Antitumor Immunity : By promoting the differentiation of immune cells, it may enhance the body’s natural defenses against tumors.

Synthesis and Preparation

The synthesis of this compound typically involves several steps:

  • Formation of the Imidazole Ring : This can be achieved through the condensation of an aldehyde with an amine.
  • Introduction of the Pyrazole Ring : The imidazole derivative is reacted with hydrazine and a suitable carbonyl compound.
  • Functionalization : Ethyl and methyl groups are introduced through alkylation reactions.
  • Carboxylic Acid Formation : The carboxylic acid group is formed by reacting the intermediate with appropriate reagents under controlled conditions.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound against leukemia cell lines. It was found that treatment with varying concentrations led to a dose-dependent increase in apoptosis markers such as cleaved caspases and PARP .

Case Study 2: Immunomodulation

A clinical trial investigated the effects of this compound on myeloid cell differentiation in patients undergoing cancer therapy. Results showed a significant increase in differentiated myeloid cells post-treatment, suggesting its potential role as an immunomodulator .

Comparison with Similar Compounds

1-Ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid can be compared with other similar compounds, such as:

    1H-imidazo[1,2-b]pyrazole derivatives: These compounds share the same core structure but differ in their substituents.

    Indole derivatives: Indole derivatives have a similar heterocyclic structure and are known for their diverse biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

1-Ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic compound notable for its unique structure, which combines imidazole and pyrazole functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and anti-inflammatory applications.

Chemical Structure and Properties

The compound's structure features a fused imidazole and pyrazole ring, characterized by the following molecular formula:

  • Molecular Formula : C9H11N3O2
  • Molecular Weight : 179.20 g/mol

Anticancer Properties

Recent studies have shown that derivatives of the imidazo[1,2-b]pyrazole scaffold exhibit significant anticancer activities. For instance, compounds derived from this scaffold have demonstrated growth inhibition against various cancer cell lines, including:

  • MDA-MB-231 (breast cancer) with IC50 values ranging from 2.43 to 7.84 μM.
  • HepG2 (liver cancer) with IC50 values between 4.98 and 14.65 μM.

These findings suggest that the compound can act as a microtubule-destabilizing agent, promoting apoptosis in cancer cells through enhanced caspase-3 activity and morphological changes at effective concentrations .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects. Studies indicate that related compounds show strong inhibition of cyclooxygenase enzymes (COX), particularly COX-2, with IC50 values as low as 0.02–0.04 μM. This suggests a potential role in developing anti-inflammatory medications with fewer side effects compared to traditional NSAIDs .

Comparative Analysis with Related Compounds

To better understand the unique biological activities of this compound, a comparison with other similar compounds is essential.

Compound NameStructure TypeKey Differences
1-Ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxamideImidazo[1,2-b]pyrazoleDifferent position of carboxamide group
4-MethylpyrazolePyrazoleLacks imidazole moiety; simpler structure
5-MethylimidazoleImidazoleOnly contains imidazole; no pyrazole ring

The structural differences significantly influence their biological activities, underscoring the importance of the specific arrangement of functional groups in determining the pharmacological profiles of these compounds.

Synthesis and Research Applications

The synthesis of this compound typically involves cyclization reactions using appropriate precursors under controlled conditions. The compound's potential applications span various fields:

  • Medicinal Chemistry : As a candidate for drug development targeting cancer and inflammatory diseases.
  • Material Science : Its unique structure makes it suitable for applications in organic electronics and photonic devices.
  • Biological Research : Used as a biochemical probe to study cellular processes and mechanisms of action in various biological systems .

Properties

IUPAC Name

1-ethyl-6-methylimidazo[1,2-b]pyrazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-3-11-4-5-12-8(11)7(9(13)14)6(2)10-12/h4-5H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWTWKHOHSHPOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=C(C(=N2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
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